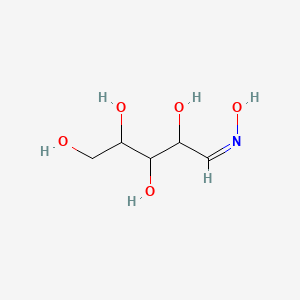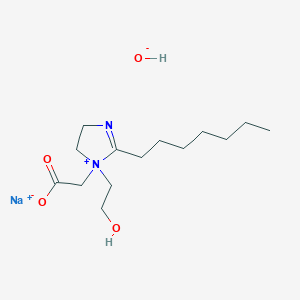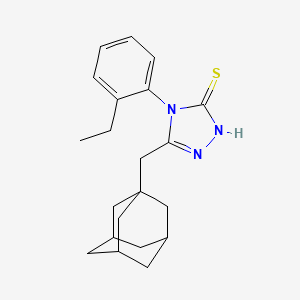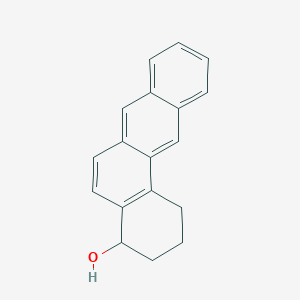![molecular formula C14H13IO4 B14172391 2-(Furan-2-yl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane CAS No. 923594-97-2](/img/structure/B14172391.png)
2-(Furan-2-yl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Furan-2-yl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane is an organic compound that features a furan ring, an iodophenoxy group, and a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Iodophenoxy Group: This step involves the reaction of a phenol derivative with iodine in the presence of a suitable oxidizing agent.
Formation of the Dioxolane Ring: The dioxolane ring is formed by the reaction of a diol with an aldehyde or ketone under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, catalysts), and ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various furan derivatives.
Reduction: The iodophenoxy group can be reduced to form phenoxy derivatives.
Substitution: The iodine atom in the iodophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Reduced phenoxy derivatives.
Substitution: Substituted phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Furan-2-yl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved would vary based on the target and the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Furan-2-yl)-2-[(2-bromophenoxy)methyl]-1,3-dioxolane
- 2-(Furan-2-yl)-2-[(2-chlorophenoxy)methyl]-1,3-dioxolane
- 2-(Furan-2-yl)-2-[(2-fluorophenoxy)methyl]-1,3-dioxolane
Uniqueness
2-(Furan-2-yl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane is unique due to the presence of the iodine atom, which can influence its reactivity and interactions compared to its bromine, chlorine, and fluorine analogs. The iodine atom can also affect the compound’s physical properties, such as its melting point and solubility.
Propriétés
Numéro CAS |
923594-97-2 |
|---|---|
Formule moléculaire |
C14H13IO4 |
Poids moléculaire |
372.15 g/mol |
Nom IUPAC |
2-(furan-2-yl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C14H13IO4/c15-11-4-1-2-5-12(11)17-10-14(18-8-9-19-14)13-6-3-7-16-13/h1-7H,8-10H2 |
Clé InChI |
LXDVVSGUPQUOCB-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)(COC2=CC=CC=C2I)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)butanamide](/img/structure/B14172314.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-chloro-1-(phenylsulfonyl)-, ethyl ester](/img/structure/B14172317.png)


![Pyrido[3,4-c][1,5]naphthyridin-6(5H)-one](/img/structure/B14172337.png)

![3-[(2-Phenyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]propan-1-ol](/img/structure/B14172344.png)
![N-cyclohexyl-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B14172354.png)
![2-[2-[3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl (E)-octadec-9-enoate](/img/structure/B14172359.png)
![(2R)-1-Cyano-3-[(2,4,6-trimethylphenyl)methoxy]propan-2-yl acetate](/img/structure/B14172361.png)
![2-Methoxy-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B14172366.png)


